molecular formula C13H13NO2 B8592003 8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one CAS No. 86371-04-2

8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

Cat. No.: B8592003
CAS No.: 86371-04-2
M. Wt: 215.25 g/mol
InChI Key: MHRXPHWQWVPURX-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

86371-04-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H13NO2/c1-8-2-3-10-9-4-5-14-7-11(9)13(15)16-12(10)6-8/h2-3,6,14H,4-5,7H2,1H3

InChI Key

MHRXPHWQWVPURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CNCC3)C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An 80% sulfuric acid solution (80 ml) is stirred and cooled to 5° C. in an ice bath and 3-methylphenol (10.8 ml, 0.10 moles) is added, followed by methyl-4-oxo-3-piperidine carboxylate hydrochloride (20.0 g, 0.10 moles). The mixture is allowed to warm gradually to room temperature. After 48 hours the solution is poured into ice water (400 ml) and stirred until a crystalline precipitate forms. Concentrated ammonium hydroxide is added until the mixture is strongly basic. After one hour the precipitate is filtered off, rinsed with concentrated ammonium hydroxide, then water, and dried. Recrystallization from acetonitrile gave the product (4.5 g), mp 128°-130° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
methyl-4-oxo-3-piperidine carboxylate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Five

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